molecular formula C19H18N2O3S B3739964 ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate

ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate

Cat. No.: B3739964
M. Wt: 354.4 g/mol
InChI Key: PVMFKVWZBOAXPB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate is a complex organic compound with the molecular formula C18H17NO3S This compound is characterized by its unique structure, which includes a cinnamoylamino group and a carbonothioyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate typically involves a multi-step process. One common method starts with the reaction of ethyl 4-aminobenzoate with cinnamoyl chloride to form ethyl 4-(cinnamoylamino)benzoate. This intermediate is then reacted with carbon disulfide and a suitable base, such as triethylamine, to introduce the carbonothioyl group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate involves its interaction with specific molecular targets. The cinnamoylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The carbonothioyl group may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic (benzocaine).

    Ethyl 4-(cinnamoylamino)benzoate: An intermediate in the synthesis of the target compound.

    Ethyl 4-(methanesulfonamido)benzoate: Another derivative with different functional groups.

Uniqueness

Ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate is unique due to the presence of both cinnamoylamino and carbonothioyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-24-18(23)15-9-11-16(12-10-15)20-19(25)21-17(22)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,20,21,22,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMFKVWZBOAXPB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.